2-(2-Methylpropyl)azulene
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Overview
Description
2-(2-Methylpropyl)azulene is an aromatic hydrocarbon with a unique chemical structure. It consists of a fused five-membered ring and a seven-membered ring, making it a nonalternant and nonbenzenoid compound. This structure gives it distinct physicochemical properties, including a deep blue color and a significant dipole moment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 2-(2-Methylpropyl)azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives . Another method involves the ring opening of pyridine followed by annellation of the seven-membered ring using secondary amines such as pyrrolidine .
Industrial Production Methods
Industrial production of azulene derivatives typically involves scalable synthetic methods that ensure high yields and purity. Continuous steam distillation and extraction are commonly used for workup to isolate the desired azulene compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-rich positions (1, 3, 5, and 7) of the azulene ring readily react with electrophilic reagents.
Nucleophilic Addition: The electron-deficient positions (2, 4, 6, and 8) of the azulene ring are prone to nucleophilic addition reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of azulene derivatives include electrophiles such as halogens and nucleophiles such as Grignard reagents. Reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield halogenated azulene derivatives, while nucleophilic addition reactions can produce various substituted azulenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)azulene involves interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, azulene derivatives may interact with other molecular targets and pathways, contributing to their diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with similar anti-inflammatory properties.
Chamazulene: Known for its anti-inflammatory and antiallergic effects.
1-Azaazulene:
Uniqueness
2-(2-Methylpropyl)azulene is unique due to its specific substitution pattern, which may influence its reactivity and biological activities. Its distinct structure and properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
819884-05-4 |
---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)azulene |
InChI |
InChI=1S/C14H16/c1-11(2)8-12-9-13-6-4-3-5-7-14(13)10-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
DZCNBZDNTITKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=CC=CC=CC2=C1 |
Origin of Product |
United States |
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